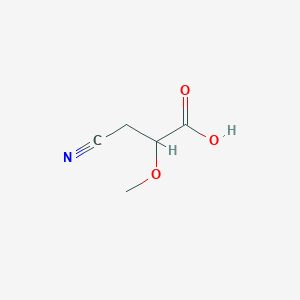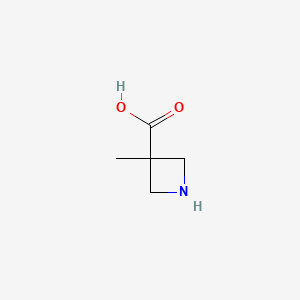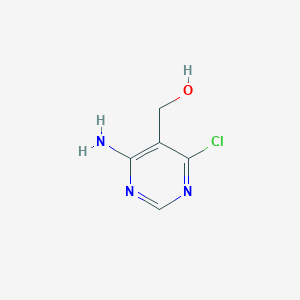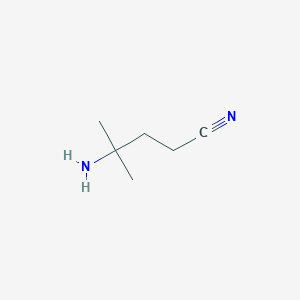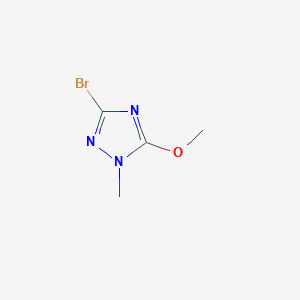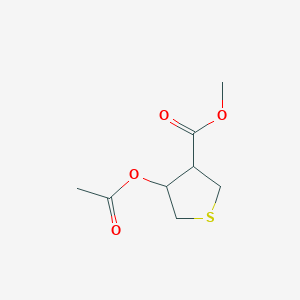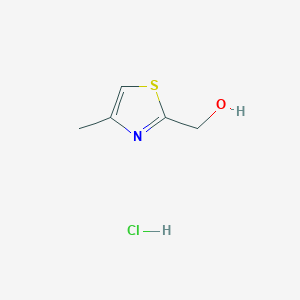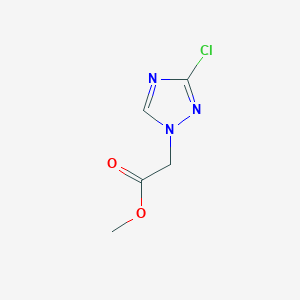
4-Bromo-3-nitro-5-methoxytoluene
Übersicht
Beschreibung
4-Bromo-3-nitro-5-methoxytoluene, also known as 2-bromo-5-methyl-3-nitrophenyl methyl ether, is a chemical compound with the molecular formula C8H8BrNO3 . Its molecular weight is 246.06 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-nitro-5-methoxytoluene consists of a benzene ring substituted with bromo, nitro, and methoxy groups . The InChI code for this compound is 1S/C8H8BrNO3/c1-5-3-6 (10 (11)12)8 (9)7 (4-5)13-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
4-Bromo-3-nitro-5-methoxytoluene is a pale-yellow to yellow-brown solid . It has a predicted boiling point of 304.7±37.0 °C and a predicted density of 1.559±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Nitration and Bromination Reactions
Nitration and bromination are crucial chemical reactions for modifying the structure of organic molecules, including 4-Bromo-3-nitro-5-methoxytoluene, to achieve desired properties or functionalities. The directive influence of N-oxide groups and the conditions under which nitration occurs can significantly affect the outcomes of these reactions, leading to the formation of specific nitro derivatives. For example, nitration of pyridine N-oxide derivatives has been shown to yield specific nitro compounds, illustrating the controlled introduction of nitro groups into aromatic compounds (Hertog, Ammers, & Schukking, 2010). Similarly, the electrochemical bromination of 4-methoxy toluene highlights the precision in introducing bromine atoms into specific positions of aromatic rings, yielding bromo derivatives with high selectivity and yield (Kulangiappar, Anbukulandainathan, & Raju, 2014).
Catalytic Activities and Kinetic Studies
Salicylaldehyde derivatives, including those with bromo, methoxy, and nitro substituents, have been studied for their catalytic activities. These studies provide insights into the racemization reactions of amino acids, highlighting the impact of different substituents on reaction rates and activation energies. Such research underlines the importance of molecular substituents in catalysis and reaction kinetics, which can be applied to a wide range of chemical transformations and synthesis processes (Ando & Emoto, 1969).
Optical Properties and Solid-State Emission
The study of substituted poly(thiophene)s, including those with bromo, nitro, and methoxy groups, reveals the impact of molecular control on optical properties and solid-state emission. This research has implications for the design and development of materials with enhanced fluorescence and optical characteristics, useful in various applications such as organic electronics and photovoltaics. The ability to tune optical properties through molecular substitution is critical for advancing material science and engineering (Li, Vamvounis, & Holdcroft, 2002).
Microbial Degradation and Environmental Applications
The microbial degradation of explosives, including those containing nitroaromatic structures similar to 4-Bromo-3-nitro-5-methoxytoluene, showcases the potential for bioremediation of hazardous substances. Studies on the biotransformation and mineralization of such compounds by bacteria and fungi provide valuable information for developing effective strategies for environmental cleanup and the detoxification of contaminated sites (Hawari, Beaudet, Halasz, Thiboutot, & Ampleman, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-methoxy-5-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-6(10(11)12)8(9)7(4-5)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEUWEZZJALKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitro-5-methoxytoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



